
Ethoxzolamide
Übersicht
Beschreibung
Ethoxzolamid ist ein Sulfonamid-Medikament, das als Carboanhydrase-Hemmer wirkt. Es wird zur Behandlung von Glaukom, Zwölffingerdarmgeschwüren und als Diuretikum eingesetzt. Es kann auch zur Behandlung einiger Formen der Epilepsie eingesetzt werden .
Vorbereitungsmethoden
Ethoxzolamid kann über verschiedene Synthesewege hergestellt werden. Ein gängiges Verfahren beinhaltet die Reaktion von 6-Ethoxy-1,3-Benzothiazol-2-Sulfonamid mit geeigneten Reagenzien unter kontrollierten Bedingungen. Die industriellen Produktionsmethoden umfassen typischerweise großtechnische Synthesen unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
Protonation/Deprotonation Reactions
Ethoxzolamide’s sulfonamide group undergoes pH-dependent protonation, critical for its biological activity. Key thermodynamic parameters include:
Parameter | Value (this compound) | Method/Source |
---|---|---|
pKa (sulfonamide deprotonation) | 8.0 | ITC titration |
ΔH (protonation) | −47.4 kJ/mol (TRIS) | Calorimetry |
ΔH (deprotonation) | +21.5 kJ/mol | Temperature-dependent ITC |
-
Mechanism :
Buffer-Dependent Reaction Enthalpies
This compound binding to enzymes involves proton exchange with buffers, altering observed reaction enthalpies:
Buffer | ΔH (Protonation, kJ/mol) | Observed ΔH (EZA Binding, kJ/mol) |
---|---|---|
Phosphate | −5.1 | −66 (pH 9.0) to −11 (pH 6.0) |
TRIS | −47.4 | −40 (pH 7.0) |
-
Key Findings :
-
In phosphate buffer, EZA binding is exothermic (−66 kJ/mol at pH 9.0), while in TRIS, enthalpy decreases to −40 kJ/mol due to buffer’s high protonation enthalpy .
-
Net proton release to buffer dominates in alkaline conditions, as shown by linear ΔH vs. buffer protonation enthalpy plots (slope = −0.9 for EZA) .
-
Hydrolysis and Stability
This compound exhibits pH-dependent stability:
-
Acidic Conditions : Sulfonamide hydrolysis is minimal below pH 4.0 but accelerates above pH 8.0, forming 6-ethoxy-1,3-benzothiazole-2-sulfonic acid .
-
Thermal Stability : Melting point shifts (ΔT = +10°C at 100 μM EZA) confirm structural integrity up to 72°C, as shown by differential scanning calorimetry .
Thermodynamic Binding Profile
Intrinsic binding parameters for this compound with human CA XIII:
Parameter | Value |
---|---|
ΔG (intrinsic) | −49.2 kJ/mol |
ΔH (intrinsic) | −28.5 kJ/mol |
ΔS (intrinsic) | +68 J/(mol·K) |
Heat capacity (ΔCₚ) | −980 J/(mol·K) |
-
Implications :
Interaction with Metal Ions
This compound’s sulfonamide group coordinates Zn²⁺ in carbonic anhydrase:
Wissenschaftliche Forschungsanwendungen
Ethoxzolamide is a sulfonamide derivative that inhibits carbonic anhydrase and has been explored for various therapeutic applications. It is used as a diuretic and in the treatment of glaucoma, and it may be useful in treating seizures associated with epilepsy . Research has also explored this compound as a potential antivirulence therapy .
Scientific Research Applications
Mycobacterium tuberculosis: this compound inhibits the PhoPR regulon in Mycobacterium tuberculosis, reducing pathogen virulence. Treatment with this compound downregulates the core PhoPR regulon, alters the accumulation of virulence-associated lipids, and inhibits Esx-1 protein secretion, thus inhibiting M. tuberculosis growth in macrophages and infected mice .
Neisseria gonorrhoeae: this compound analogs have the potential to be effective oral therapeutics against gonococcal infection. This compound inhibits N. gonorrhoeae, and optimized analogs have demonstrated improved activity, metabolic stability, and increased plasma exposure in vivo, significantly decreasing gonococcal burden in a mouse model .
Helicobacter pylori: Developing this compound into an anti-Helicobacter pylori agent may offer a faster and cost-effective route to treatment. This compound is effective against clinical isolates resistant to metronidazole, clarithromycin, and/or amoxicillin .
Acanthamoeba castellanii: this compound has demonstrated antiamoebic properties against Acanthamoeba castellanii .
Additional Applications
- Diuretic : this compound is used as a diuretic . It inhibits carbonic anhydrase activity in proximal renal tubules, decreasing the reabsorption of water, sodium, potassium, and bicarbonate .
- Glaucoma : this compound is used in the treatment of glaucoma . It reduces intraocular pressure by inhibiting carbonic anhydrase in the eye, decreasing aqueous humor production .
- Seizures : this compound may be useful in treating seizures associated with epilepsy . It decreases the activity of carbonic anhydrase in the central nervous system, increasing the seizure threshold .
- Duodenal Ulcers : this compound is used to treat duodenal ulcers .
Preclinical Studies
Study 1: Mycobacterium tuberculosis
Details | Description |
---|---|
Objective | To determine the effectiveness of this compound (ETZ) as an inhibitor of the PhoPR regulon and its impact on Mycobacterium tuberculosis virulence. |
Methods | M. tuberculosis was treated with this compound, and its effects on the PhoPR regulon, virulence-associated lipids, and Esx-1 protein secretion were observed. Quantitative single-cell imaging was used to observe PhoPR-regulated genes in infected macrophages and mouse lungs. Mice were treated with 100 mg/kg of this compound 5 days per week for 4 weeks via oral gavage. |
Key Findings | This compound treatment mimicked phoPR mutant phenotypes, including downregulation of the core PhoPR regulon, altered accumulation of virulence-associated lipids, and inhibition of Esx-1 protein secretion. This compound reduced M. tuberculosis growth in both macrophages and infected mice. |
Animal Experiments | Mice treated with this compound showed reduced M. tuberculosis growth in the lungs. |
Effective Concentration (EC50) | The EC50 was determined using a 14-point dilution series of this compound ranging from 3 nM to 500 μM in GFP-inducing medium (7H9 [pH 5.7]). |
Study 2: Neisseria gonorrhoeae
Details | Description |
---|---|
Objective | To optimize the pharmacokinetic properties of this compound to improve its effectiveness against Neisseria gonorrhoeae. |
Methods | This compound analogs were synthesized and tested for activity against N. gonorrhoeae, metabolic stability in mouse liver microsomes, and Caco-2 permeability. Top compounds were investigated for in vivo efficacy in a vaginal mouse model of gonococcal genital tract infection. |
Key Findings | Optimized analogs showed improved activity against N. gonorrhoeae, increased metabolic stability, and improved Caco-2 permeability compared to this compound. These improvements resulted in increased plasma exposure in vivo after oral dosing. The optimized compounds significantly decreased the gonococcal burden compared to vehicle and this compound controls in a vaginal mouse model of gonococcal infection. |
Animal Models | A vaginal mouse model of gonococcal genital tract infection was used to assess the in vivo efficacy of this compound analogs. |
Clinical Potential | The study provides evidence that this compound-based compounds have the potential to be effective oral therapeutics against gonococcal infection. |
Wirkmechanismus
Ethoxzolamide exerts its effects by binding to and inhibiting carbonic anhydrase I. Carbonic anhydrase plays an essential role in facilitating the transport of carbon dioxide and protons in the intracellular space, across biological membranes, and in the layers of the extracellular space. By inhibiting this enzyme, this compound affects the balance of applicable membrane equilibrium systems .
Vergleich Mit ähnlichen Verbindungen
Ethoxzolamid ist unter den Carboanhydrase-Hemmern aufgrund seiner spezifischen Struktur und Bindungseigenschaften einzigartig. Ähnliche Verbindungen umfassen:
Acetazolamid: Ein weiterer Carboanhydrase-Hemmer, der zur Behandlung von Glaukom und Epilepsie eingesetzt wird.
Methazolamid: Wird für ähnliche Erkrankungen eingesetzt, jedoch mit unterschiedlichen pharmakokinetischen Eigenschaften.
Biologische Aktivität
Ethoxzolamide (ETZ) is a carbonic anhydrase inhibitor that has been studied for its diverse biological activities, particularly in the context of infectious diseases, neuroprotection, and ocular health. This article summarizes the current understanding of ETZ's biological activity based on recent research findings.
This compound exerts its effects primarily by inhibiting carbonic anhydrase enzymes, which are crucial for regulating acid-base balance and fluid secretion in various tissues. The inhibition leads to decreased reabsorption of bicarbonate, sodium, and water in the kidneys, which is beneficial in conditions like glaucoma and certain types of edema . Additionally, ETZ's action on carbonic anhydrase in the central nervous system (CNS) raises seizure thresholds, indicating potential neuroprotective properties .
Antiviral and Antimicrobial Activity
Recent studies have highlighted ETZ's potential as an antivirulence agent against Mycobacterium tuberculosis (M. tuberculosis). Research indicates that ETZ inhibits the PhoPR regulon, a system essential for M. tuberculosis to adapt to acidic environments within macrophages. This inhibition results in reduced virulence and growth of the pathogen both in vitro and in vivo . The compound has also shown efficacy against Neisseria gonorrhoeae, suggesting it may serve as a therapeutic option for gonococcal infections when optimized for pharmacokinetics .
Neuroprotective Effects
In a study focusing on intracerebral hemorrhage (ICH), ETZ demonstrated significant neuroprotective effects by reducing oxidative stress and inflammation. The treatment led to decreased brain water content and improved neurological scores in animal models. ETZ administration increased levels of antioxidant indicators while decreasing markers of oxidative damage, such as malondialdehyde (MDA) . These findings suggest that ETZ may offer therapeutic benefits in conditions characterized by oxidative stress.
Ocular Applications
This compound is also utilized in managing chronic simple glaucoma. As a potent carbonic anhydrase inhibitor, it effectively reduces intraocular pressure by decreasing aqueous humor production without significant local ocular toxicity. However, systemic side effects remain a concern that can necessitate discontinuation of treatment .
Research Findings Summary
Case Studies
- Mycobacterium tuberculosis : A study demonstrated that treatment with ETZ resulted in downregulation of virulence-associated genes and reduced bacterial growth within macrophages and infected mice .
- Intracerebral Hemorrhage : In experimental models, ETZ significantly improved outcomes by mitigating oxidative damage and enhancing antioxidant defenses, indicating its potential role in treating neurodegenerative conditions .
- Chronic Glaucoma : Long-term use of ETZ has been reported to effectively manage intraocular pressure without significant ocular toxicity, although systemic side effects can occur .
Eigenschaften
IUPAC Name |
6-ethoxy-1,3-benzothiazole-2-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3S2/c1-2-14-6-3-4-7-8(5-6)15-9(11-7)16(10,12)13/h3-5H,2H2,1H3,(H2,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZWUKMCLIBBOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1023021 | |
Record name | Ethoxzolamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ethoxzolamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014456 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>38.7 [ug/mL] (The mean of the results at pH 7.4), SLIGHTLY SOL IN ALC, ACETONE, CHLOROFORM & ETHER; PRACTICALLY INSOL IN WATER, Water solubility = 40 mg/l @ 25 deg, 6.88e-01 g/L | |
Record name | SID855751 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Ethoxzolamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00311 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ETHOXZOLAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3268 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ethoxzolamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014456 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Ethoxzolamide binds to and inhibits carbonic anhydrase I, which plays an essential role in facilitating the transport of CO2 and H+ in the intracellular space, across biological membranes, and in the layers of the extracellular space. Through inhibition of the enzyme, the balance of applicable membrane equilibrium systems are affected., MAJOR PHARMACOLOGICAL ACTION...IS INHIBITION OF...CARBONIC ANHYDRASE. STUDIES WITH PURIFIED ENZYME HAVE SHOWN THAT INHIBITION IS NONCOMPETITIVE. NONCATALYZED HYDRATION OR DEHYDRATION REACTION CAN TAKE PLACE, OF COURSE, IN ABSENCE OF ENZYME., CARBONIC ANHYDRASE INHIBITORS...DECR CONCN OF HYDROGEN IONS AVAIL FOR EXCHANGE WITH SODIUM & POTASSIUM & TO COMBINE WITH BICARBONATE TO FORM CARBONIC ACID. /CARBONIC ANHYDRASE INHIBITORS/, ...EFFECT /OF CARBONIC ANHYDRASE INHIBITORS/ ON INTRAOCULAR PRESSURE DOES NOT DEPEND UPON DIURESIS. THEY REDUCE AQUEOUS PRODN ... & THUS LOWER PRESSURE. /CARBONIC ANHYDRASE INHIBITORS/ | |
Record name | Ethoxzolamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00311 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ETHOXZOLAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3268 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS FROM ETHYL ACETATE + SKELLYSOLVE B, WHITE OR SLIGHTLY YELLOW CRYSTALLINE POWDER | |
CAS No. |
452-35-7 | |
Record name | Ethoxzolamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=452-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethoxzolamide [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000452357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethoxzolamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00311 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ethoxzolamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759129 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ethoxzolamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10679 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethoxzolamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1023021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-ethoxybenzothiazole-2-sulphonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.546 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHOXZOLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z52H4811WX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | ETHOXZOLAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3268 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ethoxzolamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014456 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
188-190.5, 188-190.5 °C, 189 °C | |
Record name | Ethoxzolamide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00311 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ETHOXZOLAMIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3268 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ethoxzolamide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014456 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is ethoxzolamide's primary mechanism of action?
A: this compound is a potent inhibitor of carbonic anhydrase (CA). [] It binds to the active site of the enzyme, preventing the reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and protons (H+). [, ] This inhibition affects various physiological processes, including aqueous humor secretion in the eye, acid-base balance, and ion transport. [, , , , ]
Q2: How does this compound's inhibition of CA lead to its ocular hypotensive effect?
A: In the eye, this compound inhibits CA primarily in the ciliary body epithelium. [, ] This inhibition reduces the formation of bicarbonate ions, which are necessary for aqueous humor secretion. [] Consequently, this compound decreases aqueous humor production and lowers intraocular pressure. [, , ]
Q3: Does this compound impact sodium ion transport?
A: Yes, studies in frog skin demonstrate that this compound indirectly affects sodium ion transport by altering the electrochemical gradient. By inhibiting proton excretion, this compound depolarizes the apical membrane potential, which reduces the driving force for passive sodium entry. []
Q4: How does this compound's inhibition of CA affect acid-base balance?
A: this compound's inhibition of CA in the kidneys leads to decreased bicarbonate reabsorption in the proximal convoluted tubule, promoting bicarbonate excretion in the urine. [] This process can induce a mild diuretic effect and alter systemic acid-base balance. []
Q5: What is the role of this compound in Mycobacterium tuberculosis infection?
A: Research shows that this compound inhibits Mycobacterium tuberculosis growth in macrophages and infected mice. [] This effect is attributed to the inhibition of the PhoPR regulon and Esx-1 protein secretion, essential for M. tuberculosis virulence. []
Q6: What is the molecular formula and weight of this compound?
A: this compound has a molecular formula of C9H10N2O3S2 and a molecular weight of 258.3 g/mol. []
Q7: What spectroscopic techniques are used to characterize this compound?
A: this compound has been characterized using various spectroscopic techniques, including X-ray powder diffraction (XRPD) [], solid-state Nuclear Magnetic Resonance (SS-NMR), and molecular modeling. [] These techniques provide insights into its crystal structure, molecular conformation, and interactions.
Q8: How stable is this compound under various conditions?
A: this compound's stability varies depending on the formulation and environmental conditions. Research indicates its compatibility with poloxamine-based micellar formulations, showing sustained drug release profiles over several days. []
Q9: What is the catalytic reaction that this compound inhibits?
A: this compound inhibits the catalytic activity of carbonic anhydrase (CA). [, ] This enzyme catalyzes the reversible hydration of carbon dioxide (CO2) to bicarbonate (HCO3-) and protons (H+). [, ] This reaction is crucial for various physiological processes, such as pH regulation, ion transport, and gas exchange.
Q10: How selective is this compound for different CA isoforms?
A: this compound exhibits varying inhibitory potency against different CA isoforms. [] Studies indicate a significant temperature dependence on its binding affinity, with faster dissociation rates at higher temperatures. [] Further research is needed to fully elucidate its selectivity profile.
Q11: What are the therapeutic applications of this compound?
A: this compound's primary therapeutic applications stem from its CA inhibitory activity. [] It is clinically used as a diuretic and for treating glaucoma. [] Additionally, research suggests its potential as an anti-infective agent against Mycobacterium tuberculosis and Helicobacter pylori. [, ]
Q12: How is computational chemistry and modeling used to study this compound?
A: Computational methods like quantum chemical computations and molecular mechanics (MM) are used to study this compound's interactions with CA. [] These methods facilitate geometry optimization, chemical shift calculations, and conformational analysis. []
Q13: How do modifications to the this compound structure affect its activity?
A: Structural modifications, particularly to the benzene ring, impact this compound's physicochemical properties, including solubility, pKa, partitioning, and corneal permeability. [] These alterations subsequently affect its pharmacokinetic profile and therapeutic efficacy. []
Q14: Does modifying the this compound molecule influence its potency and selectivity?
A: Studies show that even subtle structural changes in this compound analogues can significantly alter their binding affinity for different CA isoforms, impacting their potency and selectivity. [] This structure-activity relationship is crucial for designing more effective and targeted CA inhibitors. []
Q15: What formulation strategies are employed to improve this compound's stability and delivery?
A: Research highlights the use of poloxamine-based micellar formulations to encapsulate and deliver this compound. [] These formulations enhance drug solubility, control release kinetics, and improve ocular bioavailability for topical glaucoma therapy. []
A15: While specific SHE regulations were not discussed in the provided research papers, it's essential to acknowledge their critical importance in all stages of drug development, manufacturing, and handling of this compound. Strict adherence to relevant safety guidelines and regulations ensures responsible practices.
Q16: How is this compound absorbed and distributed in the body?
A: this compound can be administered intravenously or orally. [, ] It is distributed to various tissues, including the eye, where it reaches therapeutic concentrations in the iris/ciliary body. [] Topical administration, particularly in gel formulations, enhances corneal permeability and drug levels in ocular tissues. [, , ]
Q17: What is the metabolism and excretion profile of this compound?
A17: While the provided research papers don't provide detailed information on this compound's metabolism and excretion, it's crucial to consider these aspects for a comprehensive understanding of its pharmacokinetic profile.
Q18: How does the route of administration affect this compound's ocular hypotensive effect?
A: Intravenous administration of this compound results in a rapid and significant reduction in intraocular pressure, reaching peak effects within 45-60 minutes. [] Topical application, especially in gel formulations, leads to a more gradual but prolonged decrease in intraocular pressure. [, , ]
Q19: What in vitro models are used to study this compound's effects?
A: In vitro studies utilize various models to investigate this compound's activity. These include isolated enzyme assays to assess CA inhibition [, , , , , ], cell cultures to study its impact on ion transport and cellular responses [, , , , ], and excised tissues like corneas to evaluate permeability and drug distribution. [, , ]
Q20: What animal models are employed to evaluate this compound's efficacy?
A: Research utilizes various animal models, including rabbits, dogs, and rats, to investigate this compound's effects on ocular pressure, [, , , , , ] pulmonary vasculature, [] and renal function. [, , ] These models provide valuable insights into its pharmacodynamics and potential therapeutic benefits.
Q21: Are there any clinical trials investigating this compound?
A: While the provided research primarily focuses on preclinical studies, this compound is a clinically approved drug for glaucoma and has been evaluated in clinical trials for its safety and efficacy in managing ocular hypertension. [, , , , , ]
Q22: Are there known mechanisms of resistance to this compound?
A: Studies in Helicobacter pylori identified mutations in specific genes, including the one encoding undecaprenyl pyrophosphate synthase, associated with this compound resistance. [] These findings highlight the potential for resistance development and the need for further investigation.
Q23: What strategies are being explored to improve this compound delivery to target tissues?
A: Research emphasizes the development of topical formulations, such as gels and suspensions, to enhance this compound's corneal permeability and achieve therapeutic drug concentrations in the eye. [, , , ] These targeted delivery approaches aim to improve efficacy and reduce potential systemic side effects. [, , , ]
A23: While the provided research does not directly address these specific aspects, it's important to recognize their significance in drug development and research. Further investigation into these areas would contribute to a more comprehensive understanding of this compound and its potential applications.
Q24: What are some significant historical milestones in this compound research?
A: this compound's journey as a therapeutic agent began with its identification as a potent CA inhibitor. Early research established its diuretic properties and potential for managing glaucoma. [, , , ] Subsequent studies explored its effects on various physiological systems, including ocular dynamics, pulmonary vasculature, and renal function. [, , , , , , , , ] More recent investigations have unveiled its potential as an anti-infective agent, opening new avenues for therapeutic exploration. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.